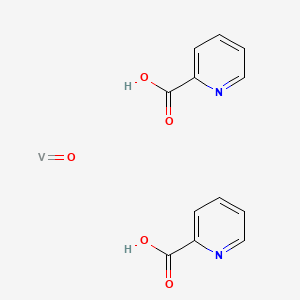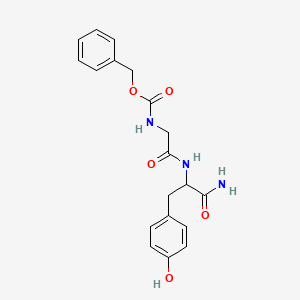![molecular formula C50H37BrN4O2Pd B12324294 Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/no-structure.png)
Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)- is a complex palladium compound known for its unique structure and significant applications in various fields of chemistry. This compound is characterized by the presence of a palladium center coordinated with a bromo ligand and a bis-imidazolylidene ligand, which imparts stability and reactivity to the complex.
Méthodes De Préparation
The synthesis of Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)- typically involves the reaction of palladium precursors with the corresponding ligands under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the complex. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
This palladium compound undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced.
Substitution: The bromo ligand can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)- has several scientific research applications:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalysis
Mécanisme D'action
The mechanism by which this palladium compound exerts its effects involves the coordination of the palladium center with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial for many organic transformations. The bis-imidazolylidene ligand plays a key role in stabilizing the palladium center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Compared to other palladium complexes, Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)- is unique due to its specific ligand structure, which imparts distinct reactivity and stability. Similar compounds include:
- Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-diphenyl-2-imidazolidinylidene]chloro[(1,2,3-η)-1-phenyl-2-propen-1-yl]-, stereoisomer
- Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-bis(dimethylamino)-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(3-chloropyridine-κN)-, (SP-4-1)-
These compounds share similar palladium centers but differ in their ligand structures, which affect their reactivity and applications .
Propriétés
Formule moléculaire |
C50H37BrN4O2Pd |
|---|---|
Poids moléculaire |
912.2 g/mol |
Nom IUPAC |
[2-[3-(1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl)benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;palladium(2+);bromide |
InChI |
InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1 |
Clé InChI |
KZAGTVGVDHDPDZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)


![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
